LSP-249
Overview
Description
LSP-249 is a chemical compound known for its role as a plasma kallikrein inhibitor. It has been studied for its potential therapeutic applications, particularly in the treatment of angioedema, a condition characterized by rapid swelling of the deeper layers of the skin and mucous membranes . The compound has shown an effective concentration (EC50) of less than 100 nanomolar in cellular assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSP-249 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of 6-amino-2,4-dimethyl-3-pyridinecarboxamide with 3-chloro-6-quinolinecarboxaldehyde under specific conditions to form the core structure of this compound.
Purification and isolation: The crude product is purified using techniques such as column chromatography to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
LSP-249 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
LSP-249 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying plasma kallikrein inhibition and related biochemical pathways
Biology: Investigated for its effects on cellular processes and potential therapeutic applications in treating angioedema
Medicine: Explored for its potential use in developing new treatments for conditions involving plasma kallikrein, such as hereditary angioedema
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
LSP-249 exerts its effects by inhibiting plasma kallikrein, an enzyme involved in the kinin-kallikrein system. This inhibition prevents the formation of bradykinin, a peptide that causes blood vessels to dilate and become more permeable, leading to swelling . By blocking this pathway, this compound helps reduce the symptoms of angioedema .
Comparison with Similar Compounds
Similar Compounds
Ecallantide: Another plasma kallikrein inhibitor used in the treatment of hereditary angioedema.
Icatibant: A bradykinin receptor antagonist used for similar therapeutic purposes.
Uniqueness of LSP-249
This compound is unique due to its high potency and specificity for plasma kallikrein, with an EC50 of less than 100 nanomolar . This makes it a promising candidate for further development and potential therapeutic use .
Properties
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLURRLRBKLEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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